N-(2,4-DIMETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA
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Overview
Description
“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both methoxyphenyl and pyridyl groups, suggests potential biological activity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” typically involves the reaction of 2,4-dimethoxyaniline with 1-(4-pyridyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of both methoxyphenyl and pyridyl groups suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. For example, they might be screened for activity against certain diseases or conditions.
Industry
In the industrial sector, “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the pyridyl group might engage in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-N’-phenylurea: Similar structure but lacks the pyridyl group.
N-(4-Pyridyl)-N’-phenylurea: Similar structure but lacks the methoxyphenyl group.
N-(2,4-Dimethoxyphenyl)-N’-[1-(2-pyridyl)ethyl]urea: Similar structure but with a different pyridyl substitution.
Uniqueness
“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” is unique due to the combination of methoxyphenyl and pyridyl groups, which may confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11(12-6-8-17-9-7-12)18-16(20)19-14-5-4-13(21-2)10-15(14)22-3/h4-11H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFGBBPKFDMADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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